4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde CAS number and safety data sheet (SDS)
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde CAS number and safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde, a specialized aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, safety considerations, a plausible synthetic route, expected spectroscopic characteristics, and the significance of its unique structural features.
Compound Identity and Physicochemical Properties
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is a substituted benzaldehyde derivative characterized by the presence of a methoxy group and a pentafluorophenoxy-methyl ether linkage on the aromatic ring.
Chemical Structure:
Caption: Chemical structure of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 329222-68-6 | [1][2] |
| Molecular Formula | C15H9F5O3 | [2] |
| Molecular Weight | 332.22 g/mol | [2] |
| Appearance | Likely a solid, potentially a powder | |
| InChI Key | CKMVTIRWAOEGMF-UHFFFAOYSA-N |
Safety Data and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.[4]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[4]
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[3]
-
Ingestion: Do not ingest. May be harmful if swallowed.[4]
-
Fire Safety: In case of fire, use a carbon dioxide, dry chemical, or foam extinguisher.[4]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Plausible Synthesis Pathway: A Modified Williamson Ether Synthesis
While a specific, peer-reviewed synthesis protocol for 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde was not found, a plausible and efficient route would be a modified Williamson ether synthesis.[5][6] This method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would likely proceed via the reaction of 3-(bromomethyl)-4-methoxybenzaldehyde with pentafluorophenol in the presence of a suitable base.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a weak base, such as anhydrous potassium carbonate (K2CO3) (1.5 equivalents), to the solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[7]
Mechanism and Rationale:
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6] The base deprotonates the hydroxyl group of the pentafluorophenol to form the more nucleophilic pentafluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of the bromomethyl group on the benzaldehyde derivative, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, leaving the phenoxide anion more available to react.[7]
Expected Spectroscopic Profile
While specific spectral data for 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is not available, its key spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.[8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons on the benzaldehyde ring as multiplets between δ 7.0-7.8 ppm. - Methylene protons (-CH2-) as a singlet around δ 5.0-5.5 ppm. - Methoxy protons (-OCH3) as a singlet around δ 3.9 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-192 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methylene carbon (-CH2-) around δ 60-70 ppm. - Methoxy carbon (-OCH3) around δ 55-56 ppm. |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at ~1700 cm⁻¹. - C-O-C stretching bands for the ether linkages. - Aromatic C-H and C=C stretching bands. - Strong C-F stretching bands characteristic of the pentafluorophenyl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (332.22 g/mol ). - Characteristic fragmentation patterns, including the loss of the aldehyde group and cleavage of the ether bond. |
Applications and Significance in Research and Development
The unique combination of a benzaldehyde moiety and a pentafluorophenoxy group makes this compound a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
Role of the Pentafluorophenoxy Group:
The incorporation of highly fluorinated groups, such as the pentafluorophenoxy or the related pentafluorosulfanyl (SF5) group, into organic molecules can significantly alter their physicochemical and biological properties.[11][12][13]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic degradation, increasing the in vivo half-life of a drug candidate.[13]
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[12]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the pentafluorophenyl ring can influence the acidity, basicity, and reactivity of nearby functional groups.
-
Unique Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding, which can influence binding affinity to biological targets.
Potential Applications:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The benzaldehyde functional group can be readily transformed into a variety of other functionalities, allowing for the generation of diverse chemical libraries for high-throughput screening.
-
Materials Science: The thermal and chemical stability imparted by the pentafluorophenyl group could make this compound and its derivatives useful in the development of novel polymers and other advanced materials.[12]
Conclusion
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is a specialized chemical intermediate with significant potential for the development of novel therapeutic agents and materials. While detailed experimental data for this specific compound is limited, its synthesis can be plausibly achieved through established methods like the Williamson ether synthesis. Its unique structural features, particularly the pentafluorophenoxy moiety, offer a promising avenue for modulating the properties of organic molecules in a predictable and advantageous manner. Further research into the synthesis and characterization of this and related compounds is warranted to fully explore their potential applications.
Sources
- 1. 4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde | 329222-68-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 13. mdpi.com [mdpi.com]
